molecular formula C21H26O7 B1673170 Justiciresinol CAS No. 136051-41-7

Justiciresinol

Cat. No. B1673170
CAS RN: 136051-41-7
M. Wt: 390.4 g/mol
InChI Key: LNRXVGSOOWBFAI-VFCRVFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Justiciresinol is a furanoid lignan isolated from Justicia glauca . It is a natural product that has been characterized as 2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-tetrahydrofuran-3-methanol .


Synthesis Analysis

The synthesis of Justiciresinol has been reported in the literature. For instance, it was isolated from the antioxidant portion of the alcoholic extract of Urtica fissa flowers . The chemical structures of the compounds were elucidated from extensive spectroscopic analysis .


Molecular Structure Analysis

Justiciresinol has a molecular formula of C21H26O7 . Its structure includes a 1,4-bisubstituted phenyl group, a 1,3,4-trisubstituted phenyl group, two methoxyl groups, a phenolic hydroxyl group, and a formyl group .


Physical And Chemical Properties Analysis

Justiciresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Safety and Hazards

The safety data sheet for Justiciresinol indicates that it should be handled with care . It is recommended to avoid dust formation and to use personal protective equipment when handling the compound .

Future Directions

While there is some information available on Justiciresinol, much remains to be discovered about this compound. Future research could focus on elucidating its mechanism of action, exploring its potential therapeutic uses, and further investigating its synthesis and chemical properties. For instance, one study suggests that Justicia secunda, a related species, has potential for further pharmacological investigations .

Mechanism of Action

Target of Action

Justiciresinol is a natural lignan compound isolated from the plant Justicia glauca Lignans like justiciresinol are known for their antioxidant properties , suggesting that they may interact with biological targets involved in oxidative stress and inflammation.

Mode of Action

Lignans are known to exert their effects through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways They may interact with their targets, leading to changes at the molecular and cellular levels

Biochemical Pathways

They can scavenge free radicals and reduce oxidative stress, thereby modulating pathways related to inflammation and cell damage

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential . Future research should focus on investigating these properties for Justiciresinol to understand its potential as a therapeutic agent.

Result of Action

Justiciresinol, like other lignans, is known for its antioxidant activity . It can scavenge free radicals, reducing oxidative stress at the molecular and cellular levels . This action can potentially mitigate inflammation and cell damage, contributing to its therapeutic effects.

Action Environment

The action, efficacy, and stability of a compound like Justiciresinol can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. Understanding these influences is crucial for optimizing the use of Justiciresinol and similar compounds.

properties

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXVGSOOWBFAI-VFCRVFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159638
Record name Justiciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Justiciresinol

CAS RN

136051-41-7
Record name Justiciresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Justiciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Justiciresinol
Reactant of Route 2
Justiciresinol
Reactant of Route 3
Justiciresinol
Reactant of Route 4
Justiciresinol
Reactant of Route 5
Justiciresinol
Reactant of Route 6
Justiciresinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.